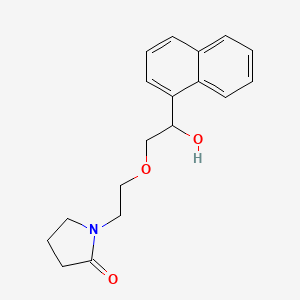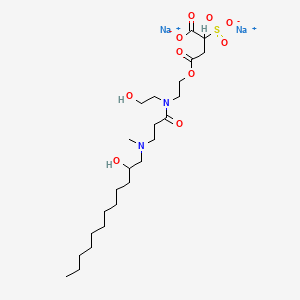
Disodium 4-(2-((3-((2-hydroxydodecyl)methylamino)-1-oxopropyl)(2-hydroxyethyl)amino)ethyl) 2-sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the European Inventory of Existing Commercial Chemical Substances number 255-325-2 is known as quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides. This compound is a mixture of alkyl groups with chain lengths ranging from twelve to sixteen carbon atoms. It is widely used as a disinfectant, biocide, and surfactant due to its antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides are synthesized through the reaction of long-chain alkyl dimethylamines with benzyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor where the reaction takes place. The process is optimized for large-scale production, ensuring consistent quality and efficiency. The final product is then purified and formulated for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or the alkyl chains are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzyl alcohols or benzaldehydes, while substitution reactions can yield a variety of substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides have a wide range of scientific research applications:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed in cell culture and microbiology as disinfectants and preservatives.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Industry: Applied in water treatment, textile processing, and as surfactants in cleaning products.
Mécanisme D'action
The antimicrobial action of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C8-16-alkyldimethyl, chlorides
Uniqueness
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides are unique due to their specific alkyl chain length distribution, which provides an optimal balance of hydrophobic and hydrophilic properties. This balance enhances their effectiveness as surfactants and antimicrobial agents compared to other quaternary ammonium compounds with different alkyl chain lengths.
Propriétés
Numéro CAS |
41344-13-2 |
|---|---|
Formule moléculaire |
C24H44N2Na2O10S |
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
disodium;4-[2-[3-[2-hydroxydodecyl(methyl)amino]propanoyl-(2-hydroxyethyl)amino]ethoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C24H46N2O10S.2Na/c1-3-4-5-6-7-8-9-10-11-20(28)19-25(2)13-12-22(29)26(14-16-27)15-17-36-23(30)18-21(24(31)32)37(33,34)35;;/h20-21,27-28H,3-19H2,1-2H3,(H,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clé InChI |
ULJVBIPZMYTHBB-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCC(CN(C)CCC(=O)N(CCO)CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



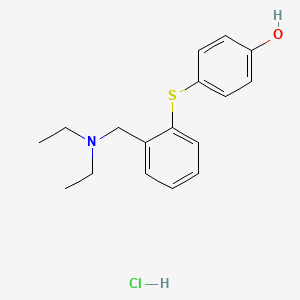
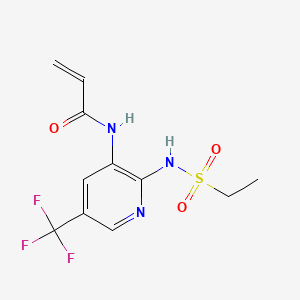
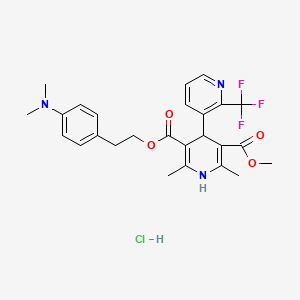
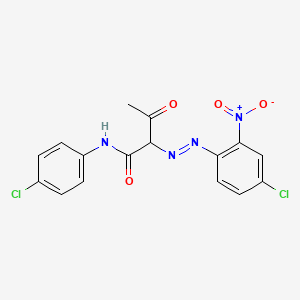
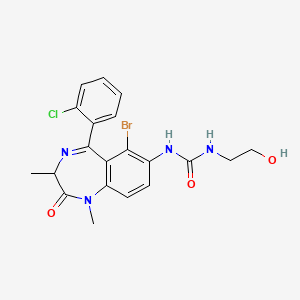

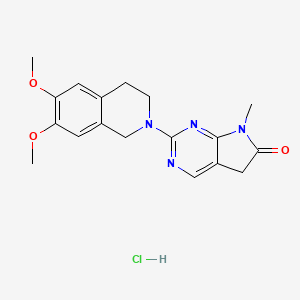
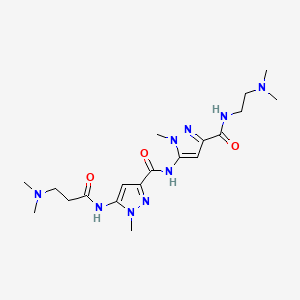
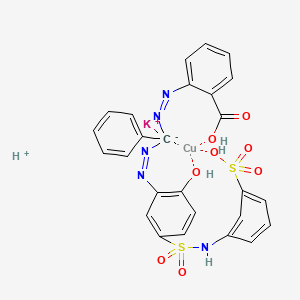
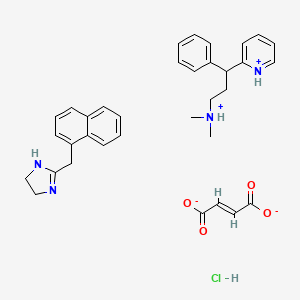
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)

